BE“GHE Foundational & Exploratory

Check Availability & Pricing

Crystal Structure of Ammonium Dihydrogen
Arsenate (ADA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ammonium dihydrogen arsenate

Cat. No.: B083941

An in-depth examination of the crystallographic structure of ammonium dihydrogen arsenate
(NH4H2As0a4), a material of significant interest in the fields of ferroelectrics and nonlinear
optics. This guide provides a comprehensive overview of its crystal lattice, atomic coordinates,
and key bonding parameters, supported by detailed experimental methodologies for
researchers, scientists, and professionals in drug development.

Core Crystallographic Data

Ammonium dihydrogen arsenate (ADA) crystallizes in the tetragonal system and is
isomorphous with the potassium dihydrogen phosphate (KDP) family of crystals.[1] The crystal
structure was refined at room temperature (~22 °C) using single-crystal X-ray diffractometer
data.[1]

Lattice Parameters and Space Group

The fundamental crystallographic data for ADA are summarized in the table below.
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Parameter Value

Crystal System Tetragonal
Space Group I-42d

a 7.6998 (5) A[1]
c 7.7158 (12) A[1]
o By 90°

Unit Cell Volume 457.44 As

Z (Formula units per cell) 4

Atomic Coordinates

The positions of the atoms within the unit cell are crucial for understanding the overall structure.
The following table lists the fractional atomic coordinates for ammonium dihydrogen

arsenate.

Atom Wyc-k-off X y z
Position

As 4a 0 0 0
N 4b 0 0 0.5
@) 16e 0.0817 0.1517 0.1257
H(1) (N-H) 16e 0.089 0.089 0.563
H(2) (O-H) 8d 0.25 0.167 0.125

Note: Hydrogen atom positions, particularly H(2) in the O-H...O bond, are known to be
disordered in the paraelectric phase.[2]

Interatomic Distances and Angles
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The arrangement of atoms in ADA is characterized by a network of hydrogen bonds connecting
the arsenate and ammonium tetrahedra.

Bond Lengths

Bond Length (A)
As-O 1.684
N-H(1) 1.03

O-H(2) 0.96

0...0 (Hydrogen Bond) 2.50

N...O (Hydrogen Bond) 291

Bond Angles

Angle Value (°)
0O-As-O 109.5
H(1)-N-H(1) 109.5
As-O-H(2) 115.4
0-H(2)...0 180

Experimental Protocols
Crystal Growth

Single crystals of ammonium dihydrogen arsenate suitable for X-ray diffraction are typically
grown from an aqueous solution using the slow evaporation method.

Procedure:

o A saturated solution of high-purity ammonium dihydrogen arsenate is prepared in
deionized water at a slightly elevated temperature to ensure complete dissolution.

e The solution is then filtered to remove any particulate matter.
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The filtered solution is placed in a constant temperature bath, maintained at room
temperature.

The container is loosely covered to allow for slow evaporation of the solvent over a period of
several days to weeks.

As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation
and growth of single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of ADA was carried out using a single-crystal X-ray
diffractometer.

Methodology:

Crystal Mounting: A suitable single crystal of ADA with well-defined faces and free of visible
defects is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an automated four-circle X-ray diffractometer. Data
is collected at room temperature (~22 °C). A monochromatic X-ray source, typically Mo Ka
radiation (A = 0.71073 A), is used. A series of diffraction intensity measurements are made
over a wide range of crystal orientations. For the refinement of ADA, 585 observed
reflections were used.[1]

Structure Solution and Refinement: The collected intensity data is processed to yield a set of
structure factors. The crystal structure is solved using direct methods and refined by least-
squares procedures. The final R-factor for the refinement of ADA was 0.015 (Rw = 0.019).[1]

Neutron Diffraction

To accurately determine the positions of the hydrogen atoms, which are weak scatterers of X-
rays, neutron diffraction studies are employed.[2]

Methodology:

o Crystal: Alarge, high-quality single crystal of ADA is required for neutron diffraction
experiments.
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e |nstrumentation: Data is collected on a neutron diffractometer at a research reactor.

o Data Collection: A beam of thermal neutrons of a specific wavelength is directed at the
crystal. The scattered neutrons are detected at various angles to measure the diffraction
pattern. Data is typically collected at room temperature for the paraelectric phase.

» Structure Refinement: The neutron diffraction data is used to refine the crystal structure, with
a particular focus on the positions and thermal parameters of the hydrogen atoms. This
technique has been crucial in confirming the disordered nature of the hydrogen bond in the

paraelectric phase of ADA.[2]

Structural Visualization

The logical workflow for the crystallographic analysis of ammonium dihydrogen arsenate is

depicted below.
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Synthesis & Crystal Growth

Chemical Synthesis
(NHs + H3AsOa4)

:
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Data Analysis & Refinement
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(Intensities — Structure Factors)
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(Direct Methods)
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rystallographic Information
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Click to download full resolution via product page

Caption: Workflow for ADA Crystal Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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